N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety linked to a tetrafluoromethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps. One common approach is the condensation of 2-amino benzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is often carried out in a solvent such as chloroform or ethanol, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C21H12F4N2O2S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C21H12F4N2O2S/c1-29-19-17(24)15(22)14(16(23)18(19)25)20(28)26-11-6-4-5-10(9-11)21-27-12-7-2-3-8-13(12)30-21/h2-9H,1H3,(H,26,28) |
InChI Key |
QRKABXKGIBTDMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)F)F |
Origin of Product |
United States |
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